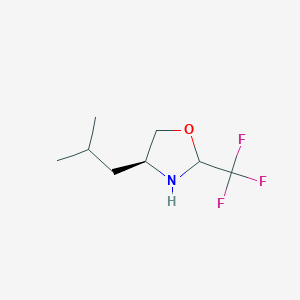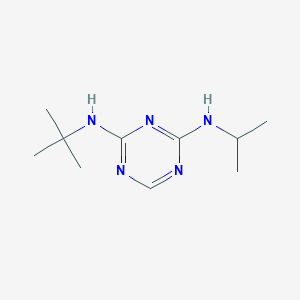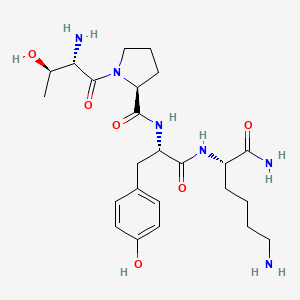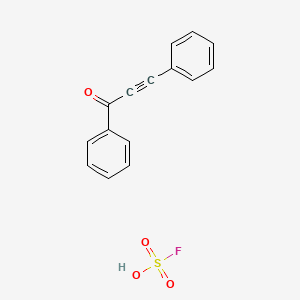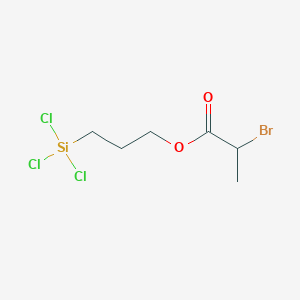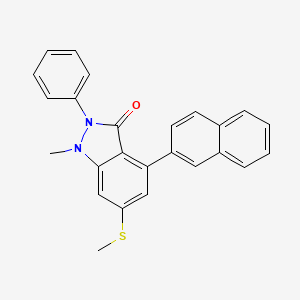
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an indazole core
Métodos De Preparación
The synthesis of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methylsulfanyl Group: This can be done using thiolation reactions with appropriate sulfur-containing reagents.
Final Assembly: The phenyl group is introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the indazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Aplicaciones Científicas De Investigación
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one include other indazole derivatives and naphthalene-containing molecules. Some examples are:
1-Methyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-Methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methyl group on the indazole ring, potentially altering its chemical properties.
4-Naphthalen-2-yl-2-phenylindazol-3-one: Lacks both the methyl and methylsulfanyl groups, providing a simpler structure for comparison.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its simpler analogs.
Propiedades
Fórmula molecular |
C25H20N2OS |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one |
InChI |
InChI=1S/C25H20N2OS/c1-26-23-16-21(29-2)15-22(19-13-12-17-8-6-7-9-18(17)14-19)24(23)25(28)27(26)20-10-4-3-5-11-20/h3-16H,1-2H3 |
Clave InChI |
LAAQTFCLFMGXRV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
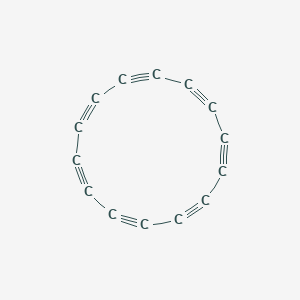
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
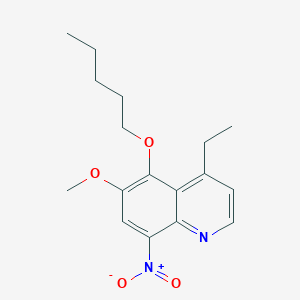

![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
